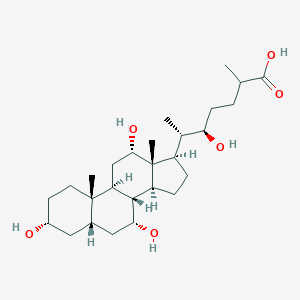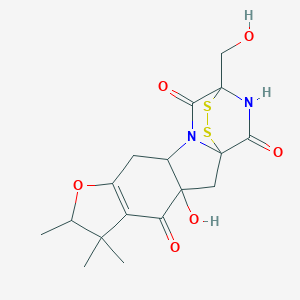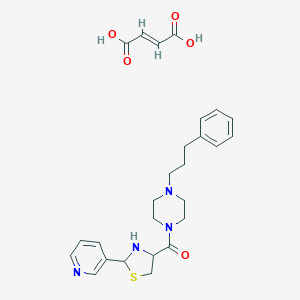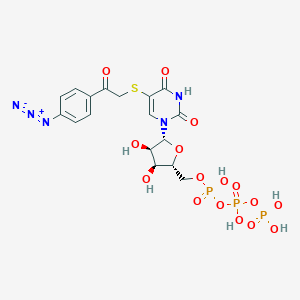
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone (TPNQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TPNQ is a member of the naphthoquinone family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) through redox cycling. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to generate superoxide anion. The superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with iron to generate hydroxyl radical, a highly reactive ROS.
Biochemical and Physiological Effects:
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and can scavenge ROS. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone in lab experiments is its synthetic accessibility. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized in a relatively straightforward manner from commercially available starting materials. However, one limitation of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is its potential toxicity. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can generate ROS, which can cause oxidative damage to cells and tissues.
Orientations Futures
There are several future directions for research on 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone. One direction is to further investigate its antioxidant properties and potential use in preventing age-related diseases. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone and its potential toxicity.
Méthodes De Synthèse
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized through a multi-step process starting from 2-hydroxy-1,4-naphthoquinone. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a Friedel-Crafts reaction with trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves the deprotection of the TBDMS group to yield 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone.
Applications De Recherche Scientifique
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been studied extensively for its potential applications in various fields. In the field of photovoltaics, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been used as an electron acceptor in organic solar cells. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and has been studied for its potential use in preventing age-related diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
119052-95-8 |
|---|---|
Nom du produit |
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone |
Formule moléculaire |
C31H43F3O2 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H43F3O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31(32,33)34)30(36)26-18-7-6-17-25(26)29(27)35/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+/t22-,23-/m1/s1 |
Clé InChI |
FFWJVWFHORVNTD-OLOZJIBXSA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
Synonymes |
2-trifluoromethyl-3-phytyl-1,4-naphthoquinone 2-trifluoromethylphylloquinone 2-trifluoromethylphytonadione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)